Glyceryl 1,3-isodistearate

Description

Contextualization of Glyceride Chemistry in Advanced Materials Science

Glyceride chemistry, the study of esters formed from glycerol (B35011) and fatty acids, is a cornerstone of advanced materials science, largely due to the renewable nature and versatile chemical functionality of its core components. Glycerol, a simple triol, is a key platform molecule in sustainable "green chemistry". mdpi.comnih.gov It is primarily sourced as a co-product from the production of biodiesel from vegetable oils and animal fats. mdpi.comnih.gov This availability makes it an economical and environmentally friendly alternative to petroleum-based precursors for the chemical industry. mdpi.com

In materials science, glycerol and its derivatives are used as building blocks for a wide range of polymers, including polyethers, polyesters, and polycarbonates. nih.gov These glycerol-based polymers are under intense investigation for biomedical applications, such as drug delivery carriers and tissue engineering scaffolds, owing to their biocompatibility and biodegradability. nih.gov Furthermore, the structural diversity of glycerides—encompassing mono-, di-, and triglycerides with various fatty acid chains—allows for the fine-tuning of material properties like melting point, viscosity, and hydrophobicity. This adaptability is leveraged in the formulation of emulsifiers, lubricants, plasticizers, and texturizing agents in the food, cosmetic, and pharmaceutical industries. researchgate.netnih.gov The synthesis and modification of glycerides are therefore a significant area of research, aimed at creating novel materials with tailored functionalities. researchgate.netresearchgate.net

Scope and Significance of Glyceryl 1,3-isodistearate in Academic Inquiry

Academic inquiry into this compound primarily revolves around its function as a specialty ingredient in cosmetic and pharmaceutical formulations. ontosight.ai Its significance lies in its properties as an emollient, thickening agent, and stabilizer. ontosight.ai Research focuses on how the branched nature of its isostearic acid chains and their specific attachment points on the glycerol backbone contribute to desirable material characteristics, such as a smooth texture and moisture retention in skincare products. ontosight.ai

While direct academic research on this compound for advanced materials is not as extensive as for other glycerides, its study is significant within the context of structure-property relationships in lipid-based systems. A related compound, Glyceryl 1,3-distearate, has been identified as a bioactive compound with anti-inflammatory properties, suggesting a potential avenue for future academic investigation into the bioactivity of isostearate analogues. nih.gov Moreover, the synthesis and purification of specific diglyceride isomers like this compound present challenges that drive research in catalysis and separation science. lu.selcms.cz The development of analytical methods, such as quantitative proton nuclear magnetic resonance (qHNMR), to accurately profile the chemical composition of commercial glyceride excipients, including their isomeric purity, is an active area of academic and industrial research. nih.gov

Structural Specificity and Isomeric Considerations of this compound

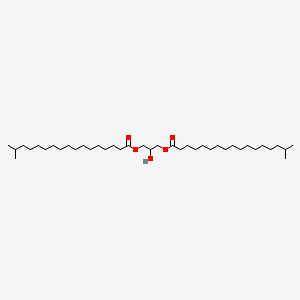

The precise chemical structure of this compound is fundamental to its properties. It is a diglyceride where two isostearic acid molecules are esterified to the glycerol backbone at the sn-1 and sn-3 positions, leaving a free hydroxyl group at the sn-2 position. ontosight.aibroadpharm.com Isostearic acid is a branched-chain C18 fatty acid (16-methylheptadecanoic acid), and this branching is a key structural feature that distinguishes it from its linear counterpart, stearic acid. ontosight.ai This branching disrupts the crystal lattice, resulting in a compound that is typically a liquid or soft solid at room temperature, unlike the waxy solid nature of Glyceryl 1,3-distearate. vulcanchem.comusbio.net

A critical aspect of diglyceride chemistry is the existence of positional isomers. rsc.org this compound has a corresponding isomer, Glyceryl 1,2-isodistearate, where the isostearic acid chains are attached to the sn-1 and sn-2 positions of the glycerol backbone, leaving the primary hydroxyl group at the sn-3 position free. vulcanchem.com These two isomers exhibit different physicochemical properties, including solubility and melting behavior, which in turn affects their functionality in formulations. vulcanchem.com

Furthermore, diglycerides are susceptible to a phenomenon known as acyl migration. rsc.org Under certain conditions, such as heat or the presence of a catalyst, an acyl group can move from one hydroxyl position to another on the glycerol backbone. rsc.org This means that a pure sample of 1,2-diglyceride can rearrange to form an equilibrium mixture containing both 1,2- and 1,3-isomers. rsc.org Consequently, the synthesis of positionally pure diglycerides like this compound requires carefully controlled reaction conditions and purification methods, such as chromatography, to separate the isomers and prevent migration. lu.selcms.cz The determination of isomeric purity is a significant analytical challenge, often requiring advanced techniques like chiral chromatography or nuclear magnetic resonance spectroscopy. nih.govaocs.org

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | [2-hydroxy-3-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate nih.gov |

| CAS Number | 607379-74-8 nih.gov |

| Molecular Formula | C₃₉H₇₆O₅ nih.gov |

| Molecular Weight | 625.0 g/mol nih.gov |

| Synonyms | Heptadecanoic acid, 16-methyl-, 2-hydroxy-1,3-propanediyl ester; UNII-YCJ17908SA nih.gov |

Table 2: Comparison of Glyceryl Isodistearate Isomers

| Feature | This compound | Glyceryl 1,2-isodistearate |

|---|---|---|

| Structure | Isostearic acid chains at sn-1 and sn-3 positions ontosight.ai | Isostearic acid chains at sn-1 and sn-2 positions vulcanchem.com |

| Free Hydroxyl Group | Secondary (-OH) at sn-2 position ontosight.ai | Primary (-OH) at sn-3 position vulcanchem.com |

| IUPAC Name | [2-hydroxy-3-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate nih.gov | [3-hydroxy-2-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate vulcanchem.com |

| Chemical Stability | Generally considered the more thermodynamically stable isomer rsc.org | Prone to acyl migration to form the 1,3-isomer rsc.org |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetone |

| Allyl chloride |

| Dichlorohydrin |

| Epichlorohydrin |

| Ethanol |

| Ethyl magnesium bromide |

| Glycerol (Propane-1,2,3-triol) |

| Glyceryl 1,2-isodistearate |

| Glyceryl 1,3-distearate |

| This compound |

| Hypochlorite |

| Isostearic acid (16-methylheptadecanoic acid) |

| Lead monoxide |

| Propylene |

Properties

CAS No. |

607379-74-8 |

|---|---|

Molecular Formula |

C39H76O5 |

Molecular Weight |

625.0 g/mol |

IUPAC Name |

[2-hydroxy-3-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate |

InChI |

InChI=1S/C39H76O5/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-38(41)43-33-37(40)34-44-39(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-37,40H,5-34H2,1-4H3 |

InChI Key |

QUZMUKPGGYYUON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)O |

physical_description |

Solid |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Glyceryl 1,3 Isodistearate

Established Synthetic Routes for Glyceryl 1,3-Diesters

The synthesis of glyceryl 1,3-diesters, including the isodistearate variant, primarily involves the direct esterification of glycerol (B35011) with fatty acids or the glycerolysis of triglycerides. The main challenge lies in achieving high regioselectivity for the sn-1 and sn-3 positions, as direct esterification often yields a mixture of mono-, di-, and triglycerides, with the diacylglycerol fraction containing both 1,2- and 1,3-isomers. koreascience.kr

Esterification Methodologies for Glyceryl 1,3-isodistearate

Direct esterification of glycerol with isostearic acid is a straightforward approach but typically requires catalysts to achieve reasonable reaction rates and yields. The reaction involves heating glycerol with two molar equivalents of isostearic acid, often under vacuum to remove the water produced and shift the equilibrium towards the product.

Commonly used catalysts include strong Brønsted acids like p-toluenesulfonic acid and sulfuric acid. nih.gov However, these homogeneous catalysts can be difficult to remove from the final product and may lead to side reactions at the high temperatures often required (160-240 °C). nih.govmdpi.com Heterogeneous solid acid catalysts, such as tin (II) chloride, zeolites, and functionalized resins (e.g., Amberlyst 15), offer advantages in terms of easier separation and potential for reuse. koreascience.krmdpi.com For instance, studies on the esterification of glycerol with other fatty acids have shown that catalyst choice significantly impacts product distribution. While strong acid catalysts can promote the reaction, they may also lead to the formation of undesired byproducts. The use of metal oxides like ZnO has been shown to be more selective towards monoacylglycerols, which can be a competing product in the synthesis of diacylglycerols. researchgate.net

The molar ratio of reactants is a critical parameter. Using an excess of glycerol can favor the formation of monoesters, while a stoichiometric ratio (2:1 fatty acid to glycerol) is aimed at maximizing diester production. frontiersin.org

Table 1: Comparison of Catalysts in Glycerol Esterification with Fatty Acids

| Catalyst Type | Examples | Operating Temperature | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid, H₂SO₄ | High (e.g., >160 °C) | High activity | Difficult to separate, corrosive, side reactions |

| Heterogeneous Solid Acid | Tin (II) Chloride, Zeolites, Amberlyst 15 | Moderate to High | Easy separation, reusable | Lower activity than homogeneous, potential for pore diffusion limitations |

Enzymatic Synthesis of this compound

Enzymatic synthesis using lipases offers a highly selective and milder alternative to chemical methods for producing 1,3-diacylglycerols. nih.gov Lipases that exhibit sn-1,3 regioselectivity are particularly valuable as they preferentially catalyze esterification at the primary hydroxyl groups of glycerol, leaving the sn-2 position untouched. nih.govmdpi.com Immobilized lipases from sources like Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM) are commonly employed. dss.go.thmdpi.com

The process involves the direct esterification of glycerol with isostearic acid in a solvent-free system or in an organic solvent. dss.go.thresearchgate.net Key advantages of this method include:

High Regioselectivity: Minimizes the formation of 1,2-diacylglycerols and triglycerides.

Mild Reaction Conditions: Typically performed at lower temperatures (e.g., 50-75 °C), which preserves the integrity of heat-sensitive molecules and reduces energy consumption. mdpi.comresearchgate.net

High Purity: Leads to products with high isomer purity, often exceeding 80-90% 1,3-diacylglycerol content in the reaction mixture. researchgate.net

To drive the reaction towards synthesis, the water produced during esterification must be removed. This is often achieved by applying a vacuum, bubbling dry nitrogen gas through the mixture, or using molecular sieves. dss.go.th Studies have demonstrated that under optimized conditions—controlling temperature, reactant molar ratios, enzyme concentration, and water removal—high conversions of fatty acids (over 95%) and high yields of 1,3-diacylglycerols (over 80%) can be achieved. researchgate.net For instance, the synthesis of 1,3-dilaurin (B53383) reached an 80.3% content in the reaction mixture after 3 hours at 50°C using Lipozyme RM IM. researchgate.net

Table 2: Performance of 1,3-Specific Lipases in Diacylglycerol (DAG) Synthesis

| Lipase Source | Acyl Donor Example | Max. 1,3-DAG Content (%) | Reaction Time (h) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Rhizomucor miehei | Caprylic Acid | 84.6 | - | 25 | dss.go.th |

| Rhizomucor miehei | Lauric Acid | 80.3 | 3 | 50 | researchgate.net |

| Thermomyces lanuginosus | Palmitic Acid | ~35 (in crude product) | 6 | 73 | mdpi.com |

Green Chemistry Approaches in this compound Production

Green chemistry principles are increasingly being applied to the synthesis of glycerol esters to improve sustainability. Glycerol itself is a plentiful, renewable feedstock, primarily generated as a byproduct of biodiesel production. researchgate.net Key green approaches focus on catalyst and solvent selection.

The use of solvent-free reaction systems, particularly in enzymatic synthesis, is a significant green strategy that eliminates the need for potentially hazardous organic solvents. dss.go.thresearchgate.net When solvents are necessary, the focus is on environmentally benign options.

In chemical synthesis, the development of reusable, solid acid catalysts is a core green objective. nih.gov This includes:

Functionalized Ionic Liquids: Double SO3H-functionalized ionic liquids have been shown to be effective and reusable catalysts for the esterification of glycerol with acetic acid, demonstrating potential for fatty acid esterification. rsc.org

Supported Catalysts: Anchoring catalysts like 12-tungstophosphoric acid onto supports such as MCM-41 or zirconia creates stable, heterogeneous catalysts that can be easily recovered and reused. researchgate.net

Modified Carbon Catalysts: Carbon fibers functionalized with sulfonic acid groups (–SO3H) serve as effective, metal-free catalysts for glycerol esterification. nih.gov

These approaches not only reduce waste and improve safety but also enhance process efficiency by simplifying catalyst separation and recycling.

Functionalization and Modification of this compound

The key feature of this compound that allows for further functionalization is its free secondary hydroxyl group at the sn-2 position. This hydroxyl group is a reactive site for various chemical transformations, enabling the synthesis of a wide range of derivatives, most notably structured triglycerides.

Structured triglycerides are lipids in which specific fatty acids are deliberately placed at certain positions on the glycerol backbone. By esterifying the sn-2 hydroxyl group of this compound with a different fatty acid (e.g., a medium-chain fatty acid or a polyunsaturated fatty acid), a specific triglyceride of the ABA type can be synthesized. dss.go.th This is valuable in the food and pharmaceutical industries for creating lipids with tailored nutritional or physical properties.

The esterification of the sn-2 hydroxyl can be achieved using standard chemical methods, such as reaction with an acid chloride or acid anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (4-DMAP). dss.go.thgoogle.com The hydroxyl group can also be transformed into other functional groups. For example, it can be converted into ethers or modified to link other molecules, such as drugs or hydrophilic moieties, to create novel functional materials. researchgate.net The modification of this central hydroxyl group allows for the precise tuning of the molecule's amphiphilicity, melting behavior, and chemical reactivity.

Advanced Analytical Methodologies for Glyceryl 1,3 Isodistearate

Spectroscopic Characterization Techniques for Glyceryl 1,3-isodistearate

Spectroscopic techniques are fundamental in confirming the molecular structure of this compound. Methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) provide detailed information about its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the precise arrangement of atoms. In ¹H NMR spectroscopy, the protons on the glycerol (B35011) backbone can be distinguished, confirming the substitution at the sn-1 and sn-3 positions. The chemical shifts of the protons attached to the glycerol carbons are key identifiers. mdpi.com For a 1,3-diglyceride, the signal for the proton on the central carbon (C2) of the glycerol moiety appears at a different chemical shift than the protons on the terminal carbons (C1 and C3).

¹³C NMR spectroscopy provides further structural confirmation. The glycerol carbon signals for 1,3-diacylglycerols typically appear as two distinct peaks with an intensity ratio of 1:2, corresponding to the C2 and the equivalent C1/C3 carbons, respectively. mdpi.com The carbonyl carbons of the isostearate groups and the various carbons along the fatty acid chains also produce characteristic signals.

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule. The FTIR spectrum of this compound is characterized by several key absorption bands. A prominent peak representing the C=O stretching of the ester groups is typically observed around 1740 cm⁻¹. nii.ac.jpresearchgate.net Strong bands corresponding to the C-H stretching of the aliphatic isostearate chains are also present. The absence of a broad O-H stretching band, which would appear around 3200-3500 cm⁻¹, indicates the purity of the diglyceride and the absence of significant monoglyceride or free glycerol contaminants.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Structural Interpretation |

|---|---|---|---|

| ¹H NMR | Glycerol CH₂ (sn-1,3) | ~4.1-4.3 ppm | Protons on esterified glycerol carbons |

| ¹H NMR | Glycerol CH (sn-2) | ~3.6-3.8 ppm | Proton on non-esterified glycerol carbon |

| ¹³C NMR | Glycerol C1/C3 | ~60-65 ppm | Esterified terminal carbons of glycerol |

| ¹³C NMR | Glycerol C2 | ~68-72 ppm | Non-esterified central carbon of glycerol |

| ¹³C NMR | Ester C=O | ~173 ppm | Carbonyl group of isostearate |

| FTIR | C=O Stretch | ~1740 cm⁻¹ | Ester functional group |

| FTIR | C-H Stretch | ~2850-2960 cm⁻¹ | Aliphatic chains of isostearate |

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are essential for separating this compound from reaction byproducts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose.

A normal-phase HPLC system is typically used for the analysis of glycerides. hplc.euthermofisher.com This method allows for the separation of different lipid classes, such as monoglycerides, diglycerides, and triglycerides, as well as free fatty acids. The separation is based on the polarity of the molecules. For detection, universal mass-based detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are preferred, as lipids like this compound lack a strong UV chromophore. hplc.eu This approach allows for the direct quantification of the compound and its potential impurities without the need for derivatization. thermofisher.com Purity is determined by comparing the peak area of this compound to the total area of all detected peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | Normal-Phase (e.g., Silica, Cyano) |

| Mobile Phase | Gradient of non-polar and polar solvents (e.g., Hexane and Isopropanol) |

| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |

| Typical Elution Order | Triglycerides, Diglycerides, Monoglycerides, Free Fatty Acids |

Thermal Analysis of this compound Phase Transitions

Thermal analysis techniques are used to study the behavior of this compound as a function of temperature, providing insights into its melting, crystallization, and thermal stability.

Differential Scanning Calorimetry (DSC) in this compound Studies

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the complex melting and crystallization behavior of fats and glycerides, which is governed by polymorphism. nih.govnih.gov Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physical properties. For long-chain glycerides, the main polymorphic forms are α, β', and β. DSC thermograms show endothermic peaks upon heating that correspond to the melting of these crystalline forms. The temperature and enthalpy of these transitions are unique to each polymorph. Typically, the α form is the least stable with the lowest melting point, while the β form is the most stable with the highest melting point. researchgate.net By controlling the cooling and heating rates during DSC analysis, the transitions between these polymorphic forms can be studied. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) for this compound

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of this compound. ncsu.eduaston.ac.uk A TGA curve for a pure sample of this compound would be expected to show a single, sharp weight loss step at an elevated temperature, corresponding to the decomposition of the molecule. researchgate.net The onset temperature of this weight loss is an indicator of its thermal stability. The presence of impurities, such as residual solvents or more volatile components, would result in earlier weight loss events at lower temperatures.

| Technique | Parameter | Typical Value/Observation | Interpretation |

|---|---|---|---|

| DSC | Melting Point (α form) | Low Temperature Peak | Melting of the least stable polymorph |

| DSC | Melting Point (β' form) | Intermediate Temperature Peak | Melting of an intermediate stability polymorph |

| DSC | Melting Point (β form) | High Temperature Peak | Melting of the most stable polymorph |

| TGA | Decomposition Onset | >250 °C | Indicates the beginning of thermal degradation |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation of this compound

Powder X-ray Diffraction (XRD) is the definitive technique for identifying the polymorphic form of crystalline materials like this compound. researchgate.net The different crystal lattices of the α, β', and β polymorphs produce unique diffraction patterns. These patterns are analyzed based on their "short spacings" and "long spacings."

The short spacings relate to the cross-sectional packing of the aliphatic chains (the subcell structure). researchgate.net

The α form exhibits a hexagonal chain packing and shows a single strong diffraction peak around 4.15 Å.

The β' form has an orthorhombic packing and typically shows two strong peaks near 3.8 Å and 4.2 Å.

The β form has the most stable triclinic packing and is identified by a strong peak near 4.6 Å.

The long spacings provide information about the lamellar structure, or the stacking of the glycerol backbones. Analyzing these patterns allows for unambiguous identification of the crystalline state of the material, which is crucial as the polymorphic form dictates physical properties like texture and melting behavior. nih.govnih.gov

| Polymorphic Form | Subcell Packing | Characteristic Short Spacing(s) (Å) |

|---|---|---|

| α (alpha) | Hexagonal | ~4.15 |

| β' (beta-prime) | Orthorhombic | ~3.8 and ~4.2 |

| β (beta) | Triclinic | ~4.6 |

Microscopic Techniques for this compound Morphological Analysis

Microscopic techniques, particularly Polarized Light Microscopy (PLM), are used to visualize the microstructure and crystal morphology of this compound. nih.gov When viewed under cross-polarized light, crystalline materials are birefringent and appear bright against a dark background. Different polymorphic forms often exhibit distinct crystal habits (shapes and sizes). For example, α crystals are often small and platelet-like, while β' crystals tend to form small, needle-like spherulites. The most stable β form can grow into larger, more defined crystals. PLM is frequently used in conjunction with a temperature-controlled stage to observe the morphological changes that occur during melting and crystallization, providing a visual complement to the data obtained from DSC and XRD.

Crystallization Behavior and Polymorphism of Glyceryl 1,3 Isodistearate

Kinetics of Glyceryl 1,3-isodistearate Crystallization

The crystallization of lipids such as this compound is a two-step process involving nucleation and subsequent crystal growth. nih.gov The kinetics of this process, which describe the rate of transformation from a liquid to a solid state, can be modeled using the Avrami equation. This model provides insights into the nucleation and growth mechanisms. The Avrami equation is given by:

1 - X(t) = exp(-kt^n)

Where X(t) is the fraction of crystallized material at time t, k is the Avrami constant representing the nucleation and growth rate, and n is the Avrami exponent, which provides information about the dimensionality of the crystal growth.

For lipids, the values of k and n are influenced by factors such as temperature and the presence of minor components. dss.go.th For instance, in systems containing diacylglycerols, changes in the Avrami constant and exponent have been observed, suggesting that these components can alter the crystal growth mechanism. dss.go.th At lower degrees of supercooling, minor components can have an inhibitory effect on crystallization, leading to an increased induction time before crystallization begins. dss.go.th

The crystallization process can be divided into distinct stages: an induction period, a primary crystallization stage, and a secondary crystallization stage, each characterized by different growth modes of the crystals.

Illustrative Data Table: Avrami Parameters for a Model Diglyceride System

| Crystallization Temperature (°C) | Avrami Constant (k) | Avrami Exponent (n) | Interpretation of Growth Mechanism |

| 20 | 0.05 | 2.8 | Three-dimensional growth from sporadic nucleation |

| 25 | 0.02 | 2.1 | Mixed two- and three-dimensional growth |

| 30 | 0.01 | 1.5 | One- to two-dimensional growth |

Note: This data is representative of typical diacylglycerol behavior and is for illustrative purposes only, as specific data for this compound is not available.

Influence of Cooling Rate on this compound Metastable Zone Width

The metastable zone width (MSZW) is a crucial parameter in crystallization process design, representing the region of supersaturation where a solution can exist without spontaneous nucleation. It is defined as the difference between the saturation temperature and the temperature at which crystallization is detected under a specific cooling rate.

The cooling rate has a significant impact on the MSZW. Generally, a faster cooling rate leads to a wider metastable zone. utwente.nl This is because at higher cooling rates, there is less time for nucleation to occur at a given degree of supercooling, thus the system can reach a higher level of supersaturation before crystallization begins. researchgate.net Conversely, slower cooling rates provide more time for molecular ordering and nucleation, resulting in a narrower MSZW.

The MSZW is not a fixed thermodynamic property but is influenced by kinetic factors, including the cooling rate, agitation, and the presence of impurities. The relationship between cooling rate and MSZW is a key consideration for controlling crystal size and morphology in industrial applications.

Illustrative Data Table: Effect of Cooling Rate on the Metastable Zone Width of a Model Lipid System

| Cooling Rate (°C/min) | Onset of Crystallization (°C) | Metastable Zone Width (ΔT, °C) |

| 1 | 28.5 | 6.5 |

| 5 | 25.2 | 9.8 |

| 10 | 22.1 | 12.9 |

Note: This data is representative and for illustrative purposes. The saturation temperature is assumed to be 35°C.

This compound Crystal Morphology and Growth Mechanisms

The morphology of fat crystals plays a significant role in determining the macroscopic properties of fat-structured products, such as texture and mouthfeel. The growth of these crystals can occur in one, two, or three dimensions, leading to needle-like, plate-like, or spherulitic structures, respectively. nih.gov

Spherulites are spherical, semi-crystalline structures that are common in the crystallization of polymers and lipids. They are formed by the radial growth of crystalline lamellae from a central nucleus. In fats, spherulites are often composed of a network of fine, needle-like crystals. The formation of spherulites is influenced by crystallization conditions such as temperature and cooling rate.

Glyceride molecules, including diacylglycerols, tend to pack in lamellar structures, forming bilayers or trilayers. usu.edu These lamellae then arrange themselves into larger crystalline structures. The arrangement of the hydrocarbon chains within these lamellae determines the polymorphic form of the crystal. Plate-like crystals can also form, which can influence the rheological properties of the fat.

Polymorphic Forms and Transformations of this compound

Polymorphism is the ability of a compound to exist in more than one crystalline form, with each form having a different molecular packing and, consequently, different physical properties such as melting point and stability. usu.edu Triglycerides and other glycerides typically exhibit three main polymorphic forms: α (alpha), β' (beta-prime), and β (beta). nih.gov These forms differ in their subcell packing, which is the cross-sectional arrangement of the aliphatic chains. nih.gov

α (Alpha) Form: This is the least stable polymorph with the lowest melting point. It has a hexagonal chain packing and is often the first form to crystallize from the melt. sonneveld.com

β' (Beta-Prime) Form: This form has an intermediate stability and melting point. It has an orthorhombic perpendicular chain packing. The β' form is often desired in food products like margarines and shortenings because it forms small, fine crystals that contribute to a smooth texture. sonneveld.com

β (Beta) Form: This is the most stable polymorph with the highest melting point. It has a triclinic parallel chain packing. The transition to the β form can lead to the formation of large, coarse crystals, which can be undesirable in some applications, causing a grainy or sandy texture.

Polymorphic transformations are generally irreversible and proceed from the less stable to the more stable forms (α → β' → β). sonneveld.com The rate of these transformations is influenced by factors such as temperature, time, and the presence of other components. sonneveld.com

Illustrative Data Table: Polymorphic Characteristics of a Model Diglyceride

| Polymorphic Form | Subcell Packing | Melting Point (°C) | Stability |

| α | Hexagonal | 45-50 | Least Stable |

| β' | Orthorhombic | 55-60 | Metastable |

| β | Triclinic | 65-70 | Most Stable |

Note: This data is representative and for illustrative purposes only.

Impact of Minor Components on this compound Crystallization

Minor components, even in small concentrations, can have a profound impact on the crystallization behavior of fats. sonneveld.com These components can include monoacylglycerols, free fatty acids, and other lipid species.

Diacylglycerols (DAGs), such as this compound itself when present as a minor component in a triglyceride matrix, can influence both nucleation and crystal growth. nih.gov Studies have shown that DAGs can enhance nucleation but impede crystal growth by attaching to the crystal-liquid interface and hindering the incorporation of other molecules. nih.gov This can lead to the formation of smaller crystals. nih.gov

Interfacial Science and Emulsion Stabilization Mechanisms of Glyceryl 1,3 Isodistearate

Adsorption Kinetics of Glyceryl 1,3-isodistearate at Oil/Water Interfaces

The efficacy of an emulsifier like this compound is initially dictated by its adsorption kinetics, which is the rate at which its molecules migrate from the bulk phase to the oil/water interface. This process is crucial during emulsification, where new interfacial area is rapidly created. The adsorption process is generally governed by diffusion of the surfactant molecules to the interface, followed by their arrangement and potential reorientation at the interface.

For surfactants, the formation of interfacial monolayers can be initially dominated by stress-relaxation, followed by diffusion-controlled adsorption. rsc.org The kinetics can be studied using techniques like profile analysis tensiometry, which measures the change in interfacial tension over time. The rate of adsorption is influenced by factors such as the concentration of the emulsifier in the bulk phase, temperature, and the chemical nature of both the oil and water phases. researchgate.netnih.gov

Interfacial Tension Reduction by this compound

A primary function of any surfactant, including this compound, is to reduce the interfacial tension (IFT) between two immiscible liquids like oil and water. ucl.ac.uk This reduction in IFT lowers the free energy required to create new droplets, thereby facilitating the formation of an emulsion. nih.gov The extent of IFT reduction depends on the concentration of the surfactant at the interface. As more this compound molecules adsorb to the oil/water interface, they disrupt the cohesive forces between the water molecules and the oil molecules, leading to a decrease in IFT.

The effectiveness of a surfactant in reducing IFT is related to its molecular structure. ucl.ac.uk For this compound, the two isostearate chains provide a strong anchor in the oil phase, while the glycerol (B35011) backbone with its free hydroxyl group provides some polarity, allowing it to orient effectively at the interface. The ability to lower IFT generally improves with factors that enhance interfacial hydrophobic interactions and the optimal arrangement of surfactant molecules. dntb.gov.ua Molecular dynamics simulations on other surfactants have shown that besides reducing direct contact between oil and water, they can increase the disorder (entropy) at the interface, which contributes to reducing the IFT. ucl.ac.uk

The relationship between surfactant concentration and IFT is typically depicted in a graph where IFT decreases with increasing surfactant concentration up to the Critical Micelle Concentration (CMC), after which it plateaus.

Interfacial Rheological Properties of this compound Films

Once an emulsifier has adsorbed to the oil/water interface, it forms a film with its own rheological properties, which are crucial for the long-term stability of an emulsion. srce.hr Interfacial rheology describes the relationship between the deformation of an interface and the stresses applied to it and is divided into shear and dilatational rheology. srce.hrethz.ch These properties determine the film's ability to resist coalescence of the dispersed droplets.

Interfacial Viscoelasticity of this compound Layers

The film formed by this compound at the oil/water interface exhibits viscoelastic properties, meaning it has both viscous (liquid-like) and elastic (solid-like) characteristics. usu.edu This viscoelasticity is a key factor in the stability of the thin liquid films that separate emulsion droplets. usu.edunih.gov

Elasticity allows the film to deform under stress and then return to its original state once the stress is removed. This is crucial for resisting droplet coalescence, as it provides a repulsive force when droplets approach each other.

Viscosity relates to the film's resistance to flow. A higher interfacial viscosity can dampen droplet movement and slow down the process of film drainage between two approaching droplets, thus hindering coalescence.

The viscoelasticity of the interfacial layer depends on the molecular structure of the emulsifier and its packing at the interface. The branched isostearate chains of this compound likely result in a less ordered and potentially more flexible film compared to its linear-chain counterparts, which would influence its specific viscoelastic moduli.

Interfacial Shear Rheology in this compound Systems

Interfacial shear rheology specifically examines the response of the interfacial film to a shearing force, where the area of the interface remains constant. srce.hr This is relevant to the long-term stability of emulsions, as it relates to the film's ability to resist lateral stresses that could lead to rupture and droplet coalescence. srce.hr

Studies on similar molecules like glycerol monostearate have shown that they can form structured layers at the oil/water interface, and these layers exhibit complex creep compliance-time behavior, indicating viscoelastic properties. researchgate.net The interfacial shear viscosity can be influenced by the crystal structure and packing of the molecules at the interface. researchgate.net For this compound, the presence of two fatty acid chains and their branched nature would be expected to create a significant interfacial viscosity, contributing to the stability of the emulsion by forming a robust barrier around the oil droplets.

Mechanisms of Emulsion Stability Conferred by this compound

This compound stabilizes emulsions through several interconnected mechanisms that arise from its behavior at the oil/water interface:

Reduction of Interfacial Tension: As discussed, by lowering the IFT, it facilitates the creation of small droplets during homogenization and reduces the thermodynamic driving force for coalescence.

Formation of a Steric Barrier: The primary mechanism for non-ionic emulsifiers like this compound is the formation of a physical, steric barrier. The bulky isostearate chains extend into the oil phase, creating a protective layer around each droplet. When two droplets approach, these layers prevent them from getting close enough for coalescence to occur due to steric hindrance.

Interfacial Film Strength and Viscoelasticity: The viscoelastic film formed at the interface provides mechanical stability. A strong, elastic film can withstand thermal fluctuations and mechanical stresses without rupturing. The viscous component of the film slows the drainage of the continuous phase from between approaching droplets, a critical step in preventing coalescence.

Influence on Continuous Phase Rheology: While primarily an interfacial agent, the presence of emulsifiers and their potential to form structures in the continuous phase can also contribute to stability by increasing the viscosity of the continuous phase, which slows down creaming or sedimentation of the droplets. For instance, some glycerides can form gel-like structures in the aqueous phase. mdpi.com

Critical Micelle Concentration of this compound

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration in the bulk phase at which the molecules begin to self-assemble into aggregates called micelles. walshmedicalmedia.commdpi.com Below the CMC, the surfactant molecules exist primarily as monomers. As the concentration increases and the interface becomes saturated, the formation of micelles becomes energetically favorable. researchgate.net

The CMC is a critical parameter because it often corresponds to the point of maximum reduction in surface or interfacial tension. nih.gov For non-ionic surfactants, the CMC is generally lower than for ionic surfactants. The determination of the CMC can be done through various techniques, such as measuring changes in physical properties like surface tension, conductivity, or absorbance as a function of surfactant concentration. walshmedicalmedia.comresearchgate.net

While the specific CMC value for this compound is not available in the reviewed literature, studies on the closely related Glycerol Monostearate (GMS) have reported CMC values in the range of 2.40 × 10⁻² to 4.50 × 10⁻² mol/dm³. walshmedicalmedia.comresearchgate.net The CMC is influenced by factors such as the length and structure of the hydrophobic tail, the nature of the hydrophilic head group, temperature, and the presence of electrolytes. The two bulky isostearate chains of this compound would be expected to significantly influence its CMC, likely resulting in a very low value due to its strong hydrophobicity.

The table below presents hypothetical data for the interfacial tension of this compound at different concentrations to illustrate the concept of CMC.

| Concentration (mol/L) | Interfacial Tension (mN/m) |

| 1.0E-06 | 50.0 |

| 1.0E-05 | 45.2 |

| 5.0E-05 | 38.5 |

| 1.0E-04 | 32.1 |

| 2.0E-04 | 28.4 |

| 2.5E-04 | 28.3 |

| 3.0E-04 | 28.3 |

| 5.0E-04 | 28.2 |

Note: This data is illustrative and not based on experimental results for this compound.

Information regarding the rheological properties of the specific chemical compound "this compound" is not available in the public domain, preventing the creation of a detailed article based on the requested outline.

Extensive searches for scientific literature, technical data sheets, and patents focusing on the rheological investigations of this compound did not yield any specific data for the following outlined sections:

Rheological Investigations of Glyceryl 1,3 Isodistearate Systems

Viscoelastic Properties of Glyceryl 1,3-isodistearate Gels and Films

While information exists for the related compound, Glyceryl 1,3-distearate, it is crucial to note that this is a different chemical entity with distinct physical and chemical properties. Isostearate is a branched-chain fatty acid, whereas stearate is a straight-chain fatty acid, leading to significant differences in molecular structure and, consequently, in rheological behavior. Therefore, data for Glyceryl 1,3-distearate cannot be used as a substitute.

General information on the rheological properties of cosmetic esters and the influence of glycerol (B35011) on various formulations is available. However, this information is not specific to this compound and does not provide the detailed, scientifically accurate data, including data tables, required to fulfill the user's request. Without access to specific research findings on this compound, any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated at this time due to the absence of the necessary scientific data.

Theoretical and Computational Studies of Glyceryl 1,3 Isodistearate

Molecular Modeling of Glyceryl 1,3-isodistearate Structure and Conformations

Computational studies on branched-chain lipids suggest that the methyl groups along the fatty acid chains restrict rotational freedom, leading to more disordered and less compact packing in the solid state. This branching is a key factor in the liquidity of isostearic acid at room temperature. In this compound, these bulky side chains would likely favor conformations that minimize steric clashes, resulting in a less ordered arrangement of the acyl chains.

Molecular dynamics simulations can be employed to explore the conformational space of this compound. Such simulations would likely reveal a preference for folded or bent conformations of the isostearate chains, in contrast to the extended conformations often seen in linear saturated fatty acids. The glycerol (B35011) backbone itself has multiple rotatable bonds, further contributing to the conformational diversity of the molecule.

Table 1: Predicted Torsional Energy Barriers for Key Rotatable Bonds in this compound

| Rotatable Bond | Description | Predicted Energy Barrier (kcal/mol) |

| C-O (Glycerol-Ester) | Rotation around the ester linkage | 5 - 8 |

| C-C (Acyl Chain) | Rotation around C-C bonds in the isostearate backbone | 3 - 5 |

| C-C (Methyl Branch) | Rotation of the methyl branch | 2 - 4 |

Note: These values are hypothetical and based on typical energy barriers for similar chemical bonds in related molecules. Actual values would require specific quantum mechanical calculations.

Simulations of this compound Self-Assembly and Aggregation

The amphiphilic nature of this compound, with a polar glycerol headgroup and two nonpolar isostearate tails, suggests a tendency to self-assemble in the presence of a solvent. Computational simulations, particularly coarse-grained molecular dynamics, are well-suited to investigate the aggregation behavior of such molecules over longer time and length scales.

The branched structure of the isostearate chains is expected to play a crucial role in the self-assembly process. Unlike linear-chain lipids that can pack tightly into well-ordered structures like bilayers, the steric hindrance from the methyl branches in isostearate would likely lead to the formation of less ordered aggregates. These could include micelles, reverse micelles, or disordered lipid phases. The critical packing parameter, a concept used to predict the geometry of lipid aggregates, would be influenced by the effective cross-sectional area of the branched chains.

Simulations could predict the critical micelle concentration (CMC) and the morphology of the resulting aggregates under various conditions. The presence of methyl branches would likely result in a higher CMC compared to a corresponding linear-chain diglyceride due to the less efficient packing of the hydrophobic tails.

Table 2: Hypothetical Simulation Parameters for this compound Aggregation in Water

| Parameter | Description | Predicted Value |

| Critical Micelle Concentration (CMC) | Concentration at which micelles begin to form | 10⁻⁴ - 10⁻³ M |

| Aggregation Number | Average number of molecules per micelle | 40 - 80 |

| Micelle Shape | Predicted geometry of the self-assembled aggregate | Spherical or irregular |

Note: These are estimated values based on the expected behavior of branched-chain amphiphiles and would need to be confirmed by specific simulations.

Quantum Chemical Calculations for this compound Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of this compound. These calculations can identify the most reactive sites within the molecule and predict its susceptibility to chemical reactions like hydrolysis.

The primary sites of reactivity in this compound are the two ester functional groups. Quantum chemical calculations can determine the partial atomic charges, frontier molecular orbital (HOMO and LUMO) energies, and electrostatic potential maps. The carbonyl carbons of the ester groups are expected to have a significant positive partial charge, making them susceptible to nucleophilic attack, which is the initial step in hydrolysis. The carbonyl oxygens, with their negative partial charges, would be sites for electrophilic attack.

The branched nature of the isostearate chains could also electronically influence the reactivity of the ester groups, albeit to a lesser extent than steric effects.

Table 3: Predicted Quantum Chemical Reactivity Descriptors for the Ester Group in this compound

| Descriptor | Location | Predicted Value | Implication for Reactivity |

| Mulliken Charge | Carbonyl Carbon | +0.5 to +0.7 | Susceptible to nucleophilic attack |

| Mulliken Charge | Carbonyl Oxygen | -0.4 to -0.6 | Susceptible to electrophilic attack |

| LUMO Energy | Primarily on the C=O bond | Low | Indicates susceptibility to nucleophilic attack |

Note: These are generalized predictions for an ester functional group. Precise values would require specific DFT calculations on the this compound molecule.

Prediction of Intermolecular Interactions Involving this compound

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties and its behavior in formulations. Molecular dynamics simulations and quantum chemical calculations can be used to characterize the nature and strength of these interactions.

The free hydroxyl group on the C2 position of the glycerol backbone is a key site for hydrogen bonding, both with other this compound molecules and with other polar molecules in a mixture. This hydrogen bonding capability contributes to its properties as an emulsifier and stabilizer.

Table 4: Predicted Intermolecular Interaction Energies for this compound

| Interaction Type | Molecular Moiety Involved | Predicted Energy Range (kcal/mol) |

| Van der Waals | Isostearate Chains | -0.5 to -2.0 per chain |

| Hydrogen Bonding | Glycerol Hydroxyl Group | -3.0 to -6.0 |

| Dipole-Dipole | Ester Groups | -1.0 to -3.0 |

Note: These are representative energy ranges for the specified types of interactions and can vary depending on the specific orientation and environment of the interacting molecules.

Advanced Material Science Applications of Glyceryl 1,3 Isodistearate in Research Contexts

Glyceryl 1,3-isodistearate as a Component in Controlled Release Systems

This compound is emerging as a valuable lipid excipient in the design of advanced controlled release systems. Its unique molecular structure, featuring branched isostearic acid chains esterified to the 1 and 3 positions of a glycerol (B35011) backbone, imparts properties that are highly advantageous for modulating the release of therapeutic agents. The branched nature of the fatty acid chains contributes to a lower melting point and a less crystalline structure compared to its linear-chain counterparts, which can be leveraged to achieve sustained and predictable drug release profiles.

In the context of pharmaceutical research, this compound is investigated for its role in forming the lipid matrix of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These nanoparticle systems are designed to encapsulate therapeutic agents, protecting them from premature degradation and controlling their release over time. The incorporation of branched-chain lipids like this compound into these formulations has been shown to enhance drug stability and regulate release kinetics. This controlled release mechanism can improve the bioavailability of the encapsulated drug, reduce the frequency of administration, and ultimately enhance patient compliance and therapeutic outcomes.

Research in this area often involves characterizing the physicochemical properties of drug-loaded lipid nanoparticles formulated with this compound. Key parameters investigated include particle size, zeta potential, drug entrapment efficiency, and in vitro drug release profiles under simulated physiological conditions.

| Parameter | Typical Range/Observation | Significance in Controlled Release |

| Particle Size | 100 - 300 nm | Influences stability, bioavailability, and cellular uptake. |

| Zeta Potential | -20 to -40 mV | Indicates colloidal stability of the nanoparticle dispersion. |

| Entrapment Efficiency | > 70% | High efficiency ensures sufficient drug loading for therapeutic effect. |

| In Vitro Release | Biphasic or sustained release over 24-72 hours | Demonstrates the ability to control the rate of drug delivery. |

This table is interactive. Click on the headers to sort the data.

The sustained release characteristics are attributed to the tortuous path that the drug molecules must take to diffuse through the branched lipid matrix of the nanoparticles. Furthermore, the biocompatibility of lipid-based excipients like this compound makes them a safe and effective choice for developing next-generation drug delivery platforms.

Application of this compound in Microencapsulation Technologies

Microencapsulation is a process where active substances are coated with or entrapped within another material to shield them from the surrounding environment and control their release. This compound is being explored as a lipid wall material in microencapsulation technologies for various applications, including pharmaceuticals, food, and cosmetics. Its lipid nature makes it an excellent candidate for encapsulating and protecting sensitive active ingredients from degradation due to factors like oxidation, moisture, and light.

The branched structure of this compound offers distinct advantages in the formation of stable and functional microcapsules. This structure can lead to the formation of a less ordered, more amorphous lipid matrix, which can enhance the loading capacity of the microcapsules and provide better protection for the encapsulated core material.

One of the key research areas is the use of this compound in the microencapsulation of sensitive bioactive compounds. The process often involves melt dispersion or spray chilling techniques, where the active ingredient is dispersed in molten this compound, and the mixture is then atomized and cooled to form solid microparticles.

| Property | Influence on Microencapsulation | Research Finding |

| Melting Point | Determines the processing temperature for encapsulation. | The moderate melting point allows for encapsulation of heat-sensitive actives at lower temperatures. |

| Crystallinity | Affects the permeability and release characteristics of the microcapsule wall. | The lower crystallinity of branched-chain lipids can lead to a more flexible and less permeable barrier. |

| Oxidative Stability | Crucial for protecting both the lipid matrix and the encapsulated active from degradation. | The saturated and branched structure enhances stability against oxidation. |

This table is interactive. Click on the headers to sort the data.

Research has demonstrated that the use of diglycerides, such as this compound, can positively affect the encapsulation efficiency and stability of the resulting microcapsules. The properties of the microcapsules, including their size, morphology, and release kinetics, can be tailored by optimizing the formulation and processing parameters, such as the core-to-wall material ratio and the cooling rate.

Role of this compound in Advanced Lubricant Formulations

In the field of advanced material science, this compound is investigated for its potential as a high-performance bio-based lubricant base oil or additive. Its chemical structure, derived from renewable resources, makes it an environmentally favorable alternative to conventional mineral oil-based lubricants. The branched isostearic acid chains are a key feature that contributes to its desirable lubricating properties.

The presence of methyl branching along the fatty acid chains disrupts the close packing of the molecules, which results in a lower pour point and improved low-temperature fluidity compared to linear saturated fatty acid esters. researchgate.net This is a critical property for lubricants that need to perform effectively over a wide range of temperatures. Furthermore, the saturated nature of the isostearic acid provides excellent oxidative and thermal stability, which is essential for lubricants used in demanding applications where they are exposed to high temperatures and oxidative stress. researchgate.net

Research into isostearic acid esters for lubricant applications has shown that they can exhibit superior lubricity and a higher viscosity index. researchgate.net These properties are crucial for reducing friction and wear between moving parts, thereby improving energy efficiency and extending the service life of machinery.

| Lubricant Property | Contribution of this compound | Research Context |

| Viscosity Index | High | The branched structure contributes to a smaller change in viscosity with temperature fluctuations. |

| Oxidative Stability | Excellent | The saturated nature of the isostearic acid chains resists oxidation at high temperatures. researchgate.net |

| Low-Temperature Fluidity | Good | Methyl branching lowers the pour point, ensuring effective lubrication in cold environments. researchgate.net |

| Biodegradability | High | As an ester derived from natural sources, it is more readily biodegradable than mineral oils. |

This table is interactive. Click on the headers to sort the data.

The ongoing research in this area focuses on the synthesis and characterization of novel esters based on isostearic acid, including diglycerides like this compound, and evaluating their performance in various lubricant formulations. The aim is to develop sustainable and high-performance lubricants for a wide range of industrial applications.

This compound in Biocompatible Material Development

The development of biocompatible materials is crucial for a wide range of medical and pharmaceutical applications, from drug delivery systems to medical implants. This compound, being derived from naturally occurring substances (glycerol and isostearic acid), is inherently expected to exhibit good biocompatibility. This makes it an attractive component for the development of novel biocompatible materials.

In the context of material science, biocompatibility refers to the ability of a material to perform its desired function without eliciting any undesirable local or systemic effects in the host. mdpi.com Lipids and polymers are two major classes of materials used in the design of biocompatible systems. nih.govnih.gov The combination of these materials into polymer-lipid hybrid systems can lead to materials with synergistic properties, harnessing the mechanical robustness and chemical versatility of polymers with the biocompatibility of lipids. nih.govnih.gov

This compound can be incorporated into these hybrid materials as the lipid component. Its branched-chain structure can influence the fluidity and stability of lipid-based assemblies, such as liposomes and other nanoparticles, which are often used as drug carriers. The biocompatibility of the final material is a key consideration, and the use of well-tolerated components like this compound is a critical starting point.

| Aspect of Biocompatibility | Relevance of this compound | Research Focus |

| Cytotoxicity | Low | In vitro studies to assess the effect of the material on cell viability. |

| Hemocompatibility | Favorable | Evaluation of the material's interaction with blood components. |

| Immunogenicity | Low | Assessing the potential for the material to trigger an immune response. |

| Biodegradability | Expected | The ester linkages are susceptible to hydrolysis by lipases in the body. |

This table is interactive. Click on the headers to sort the data.

Current research in this domain is focused on the formulation and characterization of new biomaterials that incorporate lipids like this compound. These studies often involve in vitro and in vivo evaluations to confirm the safety and efficacy of these materials for their intended applications, paving the way for advancements in areas such as tissue engineering and personalized medicine.

Future Research Trajectories for Glyceryl 1,3 Isodistearate

Exploration of Novel Glyceryl 1,3-isodistearate Synthetic Pathways

Future research into the synthesis of this compound is poised to move beyond conventional chemical methods towards more sustainable and selective enzymatic pathways. Lipase-catalyzed synthesis has emerged as a promising alternative, offering milder reaction conditions and high regioselectivity, which is crucial for producing the specific 1,3-isomer. mdpi.comnih.govresearchgate.netacs.orgacs.orgnih.gov

Key research directions in this area include:

Enzyme Selection and Engineering: Screening for novel lipases with high specificity for isostearic acid and the sn-1 and sn-3 positions of the glycerol (B35011) backbone will be critical. Furthermore, protein engineering could be employed to enhance the catalytic efficiency and stability of existing lipases.

Optimization of Biocatalytic Processes: Research will likely focus on optimizing reaction parameters such as temperature, substrate molar ratio, and water activity to maximize the yield and purity of this compound. The use of solvent-free reaction media is another area of interest to develop more environmentally friendly processes. acs.orgacs.org

Reactor Design and Scale-up: The development of innovative reactor designs, such as packed bed or membrane reactors, could facilitate continuous production and improve the economic viability of enzymatic synthesis on an industrial scale.

A comparative overview of potential synthetic pathways is presented in the table below.

| Synthetic Pathway | Catalyst | Advantages | Research Focus |

| Chemical Esterification | Acid/Base | Established, low cost | Improving regioselectivity, reducing by-products |

| Enzymatic Esterification | Lipase | High regioselectivity, mild conditions, environmentally friendly | Enzyme screening and engineering, process optimization, reactor design |

Advanced Characterization of this compound Polymorphism

The polymorphic nature of lipids, referring to their ability to exist in multiple crystalline forms, significantly influences their physical properties such as melting point, texture, and stability. While the polymorphism of triacylglycerols is well-documented, the polymorphic behavior of specific diacylglycerols like this compound is less understood. researchgate.netresearchgate.netusu.edu

Future research in this domain will likely involve:

Advanced Analytical Techniques: The application of sophisticated analytical methods will be essential for a thorough characterization of the polymorphic forms of this compound.

X-ray Diffraction (XRD): XRD is a powerful tool for elucidating the crystal lattice structure and identifying different polymorphic forms. springernature.comnih.govaocs.orgclinipro.netrsc.org

Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal behavior of the different polymorphs, including their melting and crystallization points. kyoto-u.ac.jpresearchgate.netnih.govucm.esneliti.com

Controlling Polymorphic Transitions: A key research goal will be to understand and control the transitions between different polymorphic forms. This knowledge is crucial for tailoring the functional properties of this compound for specific applications.

Influence of Isostearic Acid: Investigating how the branched structure of isostearic acid influences the packing of the molecules in the crystal lattice and, consequently, the resulting polymorphic forms will be a significant area of study.

The table below summarizes the primary techniques for characterizing lipid polymorphism.

| Analytical Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal structure, lattice parameters, identification of polymorphs |

| Differential Scanning Calorimetry (DSC) | Melting and crystallization temperatures, enthalpy of transition |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Molecular conformation and packing |

Mechanistic Insights into this compound Interfacial Behavior

The amphiphilic nature of this compound, with its polar glycerol head and nonpolar isostearoyl tails, dictates its behavior at interfaces, which is fundamental to its role as an emulsifier and stabilizer.

Future research should focus on:

Adsorption and Film Formation: Gaining a deeper understanding of how this compound molecules adsorb at oil-water or air-water interfaces and the structure of the resulting interfacial films is a primary objective.

Advanced Interfacial Characterization: Techniques such as neutron reflectometry can provide detailed, nanometer-scale information about the structure and composition of the interfacial layer. nih.govroyalsocietypublishing.orgacs.orgepj-conferences.orgdiva-portal.org

Interaction with Other Surface-Active Molecules: Investigating the synergistic or competitive interactions between this compound and other emulsifiers or surface-active components at the interface will be crucial for its application in complex formulations.

Impact of Isostearic Acid Branching: Elucidating the role of the branched isostearic acid chains in influencing the packing and arrangement of the molecules at the interface, and how this affects the properties of the interfacial film, is a key area for exploration. The unique structure of the isostearoyl chains likely imparts distinct interfacial properties compared to their linear counterparts.

The following table outlines key areas of investigation into the interfacial behavior of this compound.

| Research Area | Key Questions |

| Interfacial Adsorption | What are the kinetics and thermodynamics of adsorption at various interfaces? |

| Interfacial Film Structure | How do the molecules orient and pack at the interface? What is the thickness and density of the interfacial film? |

| Interfacial Rheology | What are the viscoelastic properties of the interfacial film and how do they contribute to emulsion stability? |

| Molecular Interactions | How does it interact with other surface-active molecules in a mixed interfacial layer? |

Integration of this compound in Multi-component Systems

The functional performance of this compound is often realized within complex, multi-component systems such as emulsions, oleogels, and other structured lipid formulations. nih.govresearchgate.netnih.govmonash.edumdpi.com Future research will need to address its behavior and interactions within these intricate matrices.

Key research trajectories include:

Oleogel Formulations: Investigating the potential of this compound as a structuring agent in oleogels. Its unique crystallization behavior, influenced by the isostearoyl chains, could lead to the formation of novel gel networks with desirable textural and stability properties. nih.govresearchgate.netnih.govmonash.edumdpi.com

Emulsion Stabilization: A deeper understanding of how this compound stabilizes emulsions, particularly in the presence of other ingredients like proteins, polysaccharides, and other lipids, is needed. Its role in preventing coalescence and Ostwald ripening in various emulsion types warrants further investigation. researchgate.netnih.govnih.govmonash.edu

Interactions in Structured Fats: Exploring the compatibility and interactions of this compound with other lipids in structured fat systems is crucial for designing fats with specific melting profiles and textures.

Delivery Systems: The potential of this compound in formulating delivery systems for bioactive compounds could be a significant area of future research. Its ability to form stable structures could be harnessed to encapsulate and protect sensitive ingredients. mdpi.comacs.orgnih.govresearchgate.netsemanticscholar.org

The table below highlights potential applications of this compound in multi-component systems.

| System | Potential Role of this compound | Research Focus |

| Oleogels | Primary or co-structuring agent | Gelation mechanism, network structure, rheological properties |

| Emulsions | Emulsifier, stabilizer | Interfacial stabilization, interaction with other emulsifiers, long-term stability |

| Structured Fats | Crystal modifier | Influence on crystallization kinetics, polymorphism, and texture |

| Delivery Systems | Encapsulating agent | Encapsulation efficiency, release kinetics, protection of bioactive compounds |

Q & A

Basic Research Questions

Q. How can researchers identify and characterize glyceryl 1,3-isodistearate in plant extracts or synthetic mixtures?

- Methodology :

- Thin-Layer Chromatography (TLC) : Use TLC with a solvent system optimized for polar and non-polar solvents to determine retention factors (e.g., Rf = 0.48 for glyceryl 1,3-distearate in hexane, dichloromethane, ethyl acetate, and aqueous fractions) .

- GC-MS/MS or LC-MS/MS : Confirm molecular identity via mass spectrometry. For glyceryl 1,3-distearate, observe peaks corresponding to its molecular formula (C₃₉H₇₆O₅) and fragmentation patterns. GC-MS/MS can also detect co-eluting compounds (e.g., fatty acids, terpenoids) in complex matrices .

- Spectral Data : Cross-reference with databases for NMR or IR spectra matching stereochemical configurations (e.g., 1,3-distearate vs. 1,2-isomers) .

Q. What synthetic routes are available for producing this compound?

- Methodology :

- Acid-Catalyzed Esterification : React glycerol with isodistearic acid (a branched C18 fatty acid) using sulfuric acid or lipases as catalysts. Monitor reaction progress via hydroxyl value titration or FTIR for ester bond formation .

- Purification : Use solvent crystallization (e.g., ethanol) or column chromatography to isolate the 1,3-diacylglycerol isomer from mono-/triacylglycerol byproducts .

Q. How do solubility properties of this compound influence its application in lipid-based formulations?

- Methodology :

- Solubility Testing : Assess solubility in solvents of varying polarity (e.g., hexane, ethyl acetate, water) to determine optimal carriers for drug delivery systems. Glyceryl 1,3-distearate exhibits higher solubility in non-polar solvents due to long-chain fatty acids .

- Stability Studies : Conduct accelerated stability testing (e.g., 40°C/75% RH) to evaluate hydrolysis susceptibility. Use HPLC to quantify degradation products like free stearic acid .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize this compound-loaded nanoparticle formulations?

- Methodology :

- Central Composite Design (CCD) : Evaluate critical factors such as drug-to-lipid ratio, surfactant (e.g., poloxamer 188), and co-surfactant concentrations. Responses include particle size (e.g., 100–200 nm) and encapsulation efficiency (>80%) .

- Desirability Function : Statistically optimize variables to balance competing responses (e.g., minimizing particle size while maximizing drug loading) .

- Scale-Up Validation : Verify robustness using pilot-scale batches under GMP conditions .

Q. What mechanisms underlie the anti-inflammatory activity of this compound in cellular models?

- Methodology :

- In Vitro Inflammation Models : Treat LPS-stimulated endothelial cells with glyceryl 1,3-distearate (0.001–0.032 mM). Measure cell viability via MTT assay and apoptosis via Annexin V/PI staining .

- Gene Expression Analysis : Use RT-qPCR to quantify downregulation of pro-inflammatory cytokines (e.g., IL1β, IL6, CXCL8) with primers validated for cross-species compatibility .

- Pathway Inhibition : Apply inhibitors (e.g., NF-κB blockers) to identify signaling pathways modulated by the compound .

Q. Why might isolated this compound underperform compared to crude plant extracts in bioactivity assays?

- Methodology :

- Synergy Testing : Compare anti-inflammatory or antimicrobial effects of pure compound vs. crude extract (e.g., Clinacanthus nutans) using dose-response curves. Pure glyceryl 1,3-distearate may lack secondary metabolites (e.g., glycosides, terpenoids) that enhance activity .

- Fractionation Studies : Isolate sub-fractions via HPLC and test combinatorial effects to identify synergistic partners .

Q. What analytical challenges arise when quantifying this compound in multicomponent matrices?

- Methodology :

- Matrix Interference : Use selective detection methods like MRM (Multiple Reaction Monitoring) in LC-MS/MS to distinguish this compound from isobaric lipids .

- Standard Curve Validation : Prepare calibration standards in a matrix mimicking the sample (e.g., lipid nanoparticles) to account for extraction efficiency losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.